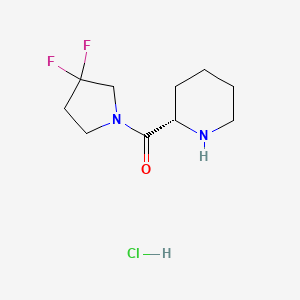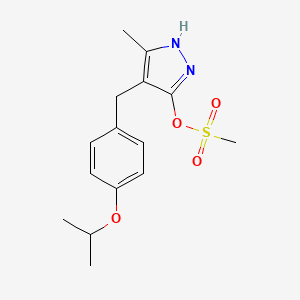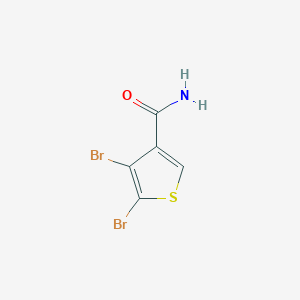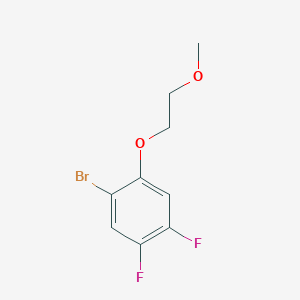
3',3,5-Trifluorobiphenyl-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3’,3,5-Trifluorobifenil-4-carboxílico es un compuesto orgánico que pertenece a la clase de los bifenilos y sus derivados. Se caracteriza por la presencia de tres átomos de flúor unidos a la estructura del bifenilo, específicamente en las posiciones 3’, 3 y 5, y un grupo ácido carboxílico en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3’,3,5-Trifluorobifenil-4-carboxílico típicamente implica la reacción de acoplamiento de Suzuki–Miyaura. Esta reacción es un método ampliamente utilizado para formar enlaces carbono-carbono e implica el acoplamiento de un haluro de arilo con un compuesto organoboro en presencia de un catalizador de paladio. Las condiciones generales de reacción incluyen el uso de una base, como carbonato de potasio, y un disolvente, como tolueno o etanol, bajo una atmósfera inerte .
Métodos de Producción Industrial
La producción industrial del ácido 3’,3,5-Trifluorobifenil-4-carboxílico puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cristalización y la cromatografía, puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3’,3,5-Trifluorobifenil-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo ácido carboxílico puede oxidarse para formar los derivados correspondientes.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol o aldehído.
Sustitución: Los átomos de flúor pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución aromática nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Reactivos como metóxido de sodio o terc-butóxido de potasio pueden facilitar las reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El ácido 3’,3,5-Trifluorobifenil-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Sirve como sonda en el estudio de sistemas e interacciones biológicas.
Industria: Utilizado en la producción de materiales avanzados y productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del ácido 3’,3,5-Trifluorobifenil-4-carboxílico implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor mejora su capacidad de participar en diversas reacciones químicas, influenciando vías como la inhibición enzimática o la unión a receptores. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-(trifluorometil)nicotínico
- Derivados de pirazol sustituidos con 3,5-bis(trifluorometil)fenil
Unicidad
El ácido 3’,3,5-Trifluorobifenil-4-carboxílico es único debido a su patrón de sustitución específico en la estructura del bifenilo, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en aplicaciones donde se requiere una reactividad y estabilidad específicas .
Propiedades
Fórmula molecular |
C13H7F3O2 |
|---|---|
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
2,6-difluoro-4-(3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-2-7(4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
Clave InChI |
JYESJHWFNGFVRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)




![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)

![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

